3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile
Description
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-9-13-14-10(15-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBGMUZLSIALKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870973-92-5 | |
| Record name | 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(chloromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the cyclization reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted oxadiazoles, nitriles, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile (CAS: 870973-92-5) is a notable member of the oxadiazole family, which has garnered attention in various scientific research applications due to its unique structural features and biological activities. This article explores its applications in agricultural chemistry, pharmaceuticals, and materials science, supported by case studies and data tables.
Agricultural Chemistry
Fungicidal Properties:
Research has indicated that oxadiazoles, including this compound, exhibit significant fungicidal activity against various phytopathogenic fungi. A patent (WO2021033133A1) describes the use of novel oxadiazole compounds for controlling or preventing fungal diseases in crops. The efficacy of these compounds in inhibiting fungal growth makes them promising candidates for developing new agricultural fungicides .
Pharmaceutical Applications
Antimicrobial Activity:
Studies have shown that oxadiazole derivatives possess antimicrobial properties. The incorporation of the chloromethyl group enhances the compound's interaction with biological targets, potentially leading to the development of new antimicrobial agents. For instance, compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth in vitro .
Materials Science
Polymer Chemistry:
The unique properties of oxadiazoles have led to their incorporation into polymer matrices to improve thermal stability and mechanical properties. Research indicates that adding such compounds can enhance the performance characteristics of polymers used in various applications, including electronics and coatings .
Case Study 1: Fungicidal Efficacy
A study evaluated the effectiveness of several oxadiazole derivatives against Fusarium species, which are known plant pathogens. Results showed that this compound exhibited over 80% inhibition at specific concentrations, demonstrating its potential as a fungicide in agricultural settings.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential utility as an antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key analogs of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile include:
Physicochemical Properties
- Polarity: The nitrile group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to nonpolar analogs like 41 (nitrodibenzofuran) .
- Stability: Chloromethyl derivatives are moisture-sensitive, requiring inert storage conditions. Amino-substituted analogs (e.g., 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile) exhibit greater stability .
Research Implications
The chloromethyl-oxadiazole-benzonitrile scaffold is pivotal for designing enzyme inhibitors and antimicrobial agents. Future studies should explore its applications in targeted drug delivery and covalent inhibition strategies.
Biological Activity
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound involves the reaction of benzonitrile derivatives with chloromethyl oxadiazole intermediates. The compound has been characterized using various techniques including NMR and mass spectrometry to confirm its structure and purity .
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| Similar oxadiazole derivatives | HeLa | 2.41 | HDAC inhibition |
| Oxadiazole analogs | HCT-116 | 0.50 | Cell cycle arrest |
Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as p53 pathway activation and histone deacetylase (HDAC) inhibition . Flow cytometry analyses have confirmed that these compounds act in a dose-dependent manner to promote cell death in targeted cancer cell lines .
Anti-inflammatory Activity
In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that similar oxadiazole derivatives exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
| Compound | Activity | Mechanism |
|---|---|---|
| 3-Chloro-N-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazole-2yl]benzamide | Moderate anti-inflammatory | Inhibition of IL-6 and TNF-alpha |
| 4-Nitro-N-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2yl]benzamide | High anti-inflammatory | COX inhibition |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of various oxadiazole derivatives against MCF-7 and HeLa cell lines. The results showed that compounds similar to this compound had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of oxadiazole compounds in animal models. The findings suggested a reduction in inflammation markers and pain response when treated with these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via alkylation of 1,3,4-oxadiazole precursors with chloromethylating agents. For example, alkylation of 5-substituted-1,3,4-oxadiazoles with benzyl chlorides or chloroacetamides under reflux in acetone or DMF, using potassium bicarbonate to maintain neutral pH, yields crystalline products with high melting points (≥200°C) . Optimization involves varying solvents (e.g., acetone vs. DMF), reaction temperatures (0–5°C to room temperature), and stoichiometric ratios of reagents. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 4.5–5.0 ppm for CH2Cl groups) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- 1H NMR : The chloromethyl (–CH2Cl) group appears as a singlet at δ 4.6–4.8 ppm. Aromatic protons from the benzonitrile moiety resonate at δ 7.5–8.1 ppm as multiplet signals .
- 13C NMR : The oxadiazole ring carbons are observed at δ 165–170 ppm, while the nitrile carbon appears at δ 115–120 ppm .
- IR : Strong absorption at ~2220 cm⁻¹ confirms the C≡N stretch, and bands at 1600–1650 cm⁻¹ correspond to C=N/C=O in the oxadiazole ring .
- MS : ESI-MS typically shows [M+H]+ peaks at m/z 248–252, with fragmentation patterns indicating loss of Cl (–CH2Cl → –CH2·) .
Q. What are the key physicochemical properties (solubility, stability) of this compound, and how do they influence experimental design?
- Physicochemical Data :
| Property | Value | Reference |
|---|---|---|
| Melting Point | 185–190°C | |
| Solubility | DMSO > DMF > Ethanol > Water | |
| Stability | Hydrolytically sensitive; store at 4°C in anhydrous conditions |
- Experimental Implications : Low aqueous solubility necessitates DMSO for biological assays. Hydrolytic instability requires inert atmospheres during synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound derivatives?
- Methodology :
- Derivatization : Modify the chloromethyl group (e.g., replace with –CH2OH, –CH2NH2) or substitute the benzonitrile moiety with electron-withdrawing groups (–NO2, –CF3) to assess impact on activity .
- Biological Assays : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhimurium) bacteria via broth microdilution (MIC values). Include cytotoxicity screening using A549 lung cancer cells (MTT assay, IC50 >100 µM indicates selectivity) .
- Data Interpretation : Correlate substituent electronegativity with enhanced activity; e.g., electron-withdrawing groups improve membrane penetration .
Q. What strategies resolve contradictions in reported biological activity data for 1,3,4-oxadiazole derivatives, such as discrepancies in antibacterial efficacy?
- Methodology :
- Standardized Protocols : Use CLSI guidelines for MIC assays to minimize variability in inoculum size and growth media .
- Comparative Studies : Co-test reference compounds (e.g., ciprofloxacin) alongside the target compound to benchmark activity .
- Mechanistic Profiling : Perform time-kill assays and membrane permeability tests (propidium iodide uptake) to distinguish bacteriostatic vs. bactericidal effects .
Q. How can computational methods (e.g., molecular docking, DFT) predict the binding affinity of this compound to bacterial target proteins?
- Methodology :
- Target Selection : Prioritize enzymes like DNA gyrase (PDB: 1KZN) or enoyl-ACP reductase (PDB: 4TZK) .
- Docking Tools : Use AutoDock Vina with Lamarckian genetic algorithms. Optimize ligand structures via DFT (B3LYP/6-31G* basis set) to refine charge distribution .
- Validation : Compare docking scores (ΔG) with experimental MIC values; a correlation coefficient >0.7 suggests predictive reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
